Triisopropyl borate

Vue d'ensemble

Description

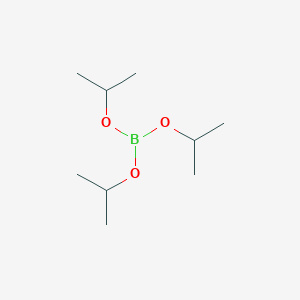

Triisopropyl borate (C₉H₂₁BO₃, molecular weight: 188.08 g/mol) is a colorless liquid with a boiling point of 139–141°C, a melting point of -59°C, and a density of 0.815 g/mL . It is highly flammable (Hazard Code F, H225) and requires careful handling to avoid precipitation during reactions . Its applications span organic synthesis (e.g., Suzuki-Miyaura cross-coupling), materials science (e.g., boron-doped graphene), and catalysis .

Méthodes De Préparation

Traditional Synthesis Methods

Esterification Using Calcium Hydride

The classical approach involves reacting boric acid (H₃BO₃) or boron oxide (B₂O₃) with isopropanol in the presence of calcium hydride (CaH₂) as a dehydrating agent . This method, while straightforward, faces challenges:

-

Reaction Mechanism :

Calcium hydride sequesters water, shifting equilibrium toward ester formation. However, stoichiometric CaH₂ generates calcium hydroxide sludge, complicating isolation and reducing cost-effectiveness . -

Yield and Purity :

Early implementations achieved 85–90% yields but limited purity (94–96%) due to residual Ca(OH)₂ and unreacted alcohol .

Modern Industrial Protocols

Reactive Distillation with Azeotropic Agents

A patented method (CN103204866A) eliminates CaH₂ by employing cyclohexane as an azeotropic agent and reactive distillation .

Reaction Conditions and Workflow

-

Feedstock Ratios :

Component Ratio (B₂O₃ Basis) Boric anhydride 1.0 Water 0.2–0.3 Isopropanol 1.7–1.9 Cyclohexane 2.0–3.0 -

Process Parameters :

-

Apparatus Design :

A double-walled tower kettle with steam heating (via steam and heat-discharge pipes) ensures precise temperature control .

Advantages Over Traditional Methods

-

Purity Enhancement : 99.9% purity vs. 94–96% in CaH₂-based methods .

-

Cost Reduction : Eliminates CaH₂ consumption and sludge disposal.

-

Scalability : Continuous rectification allows for large-scale production (720–750 kg/batch) .

Comparative Analysis of Synthesis Routes

Mechanistic Insights and Side Reactions

Role of Cyclohexane

Cyclohexane forms a low-boiling azeotrope with water (bp 69°C), enabling continuous water removal and preventing reverse hydrolysis . This shifts equilibrium toward esterification without external dehydrating agents.

Byproduct Formation and Mitigation

-

Isopropanol-Cyclohexane Mixtures : Separated via batch rectification and recycled, reducing raw material costs .

-

Residual Boron Species : Ternary rectification at 130°C ensures complete esterification, minimizing B-OH contaminants .

Industrial Applications and Process Optimization

Case Study: Thermo Scientific Protocol

This compound produced via reactive distillation is utilized in Suzuki-Miyaura couplings, where high purity (>99%) is critical for cross-coupling efficiency .

Scalability Challenges

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Reactions

- Suzuki Coupling Reactions : TIPB is commonly used as a reagent in palladium-catalyzed coupling reactions with aryl halides, such as the Suzuki reaction. This application is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals .

- Formation of Boronic Acids : TIPB serves as a precursor for the preparation of boronic acids and esters, which are key intermediates in various organic transformations .

N-Sulfinyl Imine Formation

- TIPB facilitates the condensation of aldehydes with sulfinamides to produce N-sulfinyl imines. This reaction is notable for its tolerance to various functional groups and is applicable in synthesizing complex organic molecules .

Materials Science

Doping Agent for ZnO Films

- Atomic Layer Deposition (ALD) : TIPB has been utilized as a boron source in the atomic layer deposition of boron-doped zinc oxide (ZnO) films. The use of TIPB allows for lower deposition temperatures compared to traditional methods using diborane, making it a safer alternative. The resulting ZnO:B films exhibit excellent electrical properties, such as low resistivity and tunable optical band gaps .

Catalysis

Lewis Acid Catalyst

- In addition to its role in organic synthesis, TIPB acts as a Lewis acid catalyst in various reactions, enhancing reaction rates and selectivity. Its effectiveness has been demonstrated in the ortho-borylation of 1-substituted naphthalenes, showcasing its utility in producing functionalized aromatic compounds .

Industrial Applications

Production of Resins and Coatings

- TIPB is involved in the production of resins, waxes, paints, and varnishes. Its properties make it an effective additive that improves the performance characteristics of these materials, such as adhesion and durability .

Case Study 1: High-Purity Production Techniques

A recent study highlighted advancements in the production methods for high-purity this compound. The research focused on optimizing the reaction conditions to minimize impurities and maximize yield. By employing innovative dehydration techniques using vanadium pentoxide as a dehydrating agent, researchers achieved significant improvements in purity levels compared to traditional methods .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the sustainability initiatives within the chemical sector that included this compound. The findings indicated that utilizing TIPB can reduce toxic byproducts compared to other boron sources, aligning with green chemistry principles aimed at minimizing environmental impact during chemical manufacturing processes .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reagent in Suzuki reactions | Facilitates biaryl synthesis |

| Formation of boronic acids | Key intermediates for various transformations | |

| Materials Science | Doping agent for ZnO films | Safer alternative to diborane; tunable properties |

| Catalysis | Lewis acid catalyst | Enhances reaction rates and selectivity |

| Industrial Applications | Production of resins and coatings | Improves performance characteristics |

Mécanisme D'action

Triisopropyl borate acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs. In palladium-catalyzed coupling reactions, it helps in the formation of carbon-carbon bonds by activating the aryl halides and boronic acids . The compound’s reactivity with acids and bases also makes it a versatile reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Borate Compounds

Physical and Chemical Properties

The table below compares triisopropyl borate with structurally analogous trialkyl borates:

Reactivity and Solubility

- However, this compound’s steric bulk improves yields in furan-2-boronic acid synthesis (83–90%) compared to tri-n-butyl borate .

- Lithium this compound salts exhibit exceptional stability under ambient conditions, enabling one-pot lithiation/borylation/Suzuki sequences for sensitive heterocycles .

Lewis Acidity

This compound (acceptor number: 16.6) is less Lewis acidic than alkyl boronic esters (e.g., n-butylboronic acid pinacol ester: 21.2) but more acidic than triethyl borate (15.2) . This moderate acidity balances reactivity and compatibility in cross-coupling and doping applications.

Key Research Findings

- Cross-Coupling Reactions : this compound generates lithium borate salts in situ, achieving >90% yields in heterocyclic Suzuki-Miyaura couplings .

- Boron-Doped Materials : CVD using this compound produces graphene with 96.5% transmittance at 650 nm, though Raman mapping confirms doping heterogeneity .

- Catalysis : Its moderate Lewis acidity enables selective couplings without requiring strong acids, as seen in rhodium(III)-catalyzed spiroindene synthesis .

Activité Biologique

Triisopropyl borate (TIB) is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its biological activity, although less extensively studied than other boron compounds, shows promise in several applications including cancer treatment and as a precursor in the synthesis of biologically active compounds. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is a trialkyl borate with the chemical formula B(OiPr)₃, where iPr denotes the isopropyl group. It is typically synthesized through the reaction of boron trioxide with isopropanol. The compound serves as a versatile reagent in organic synthesis, particularly for the formation of boronic acids and related derivatives.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, research involving boronic acid analogues synthesized using this compound demonstrated significant inhibition of cell growth in various cancer cell lines:

| Compound | GI50 (μM) B16 Cells | GI50 (μM) 1-87 Cells | ClogP |

|---|---|---|---|

| 4a | 0.85 | 3.1 | 0.989 |

| 4b | 0.37 | 1.9 | 0.989 |

| 4c | 0.013 | 0.087 | 2.06 |

| 1d | 0.0062 | 0.013 | 3.50 |

The results indicate that compound 4c, which contains a boronic acid group at the meta position, exhibits exceptionally potent inhibitory activity against both B16 melanoma and human lung carcinoma cells . This suggests that this compound can be an effective precursor for synthesizing compounds with significant anticancer activity.

The mechanism by which this compound exerts its biological effects appears to be related to its ability to form stable complexes with biomolecules, including proteins involved in cell signaling pathways. For example, studies have indicated that certain boron-containing compounds can inhibit tubulin polymerization, a critical process in cell division . However, specific investigations into TIB's direct interaction with tubulin have shown negligible effects on microtubule dynamics at concentrations up to 100 μM .

Applications in Material Science

In addition to its biological applications, this compound is utilized in material science, particularly in the atomic layer deposition (ALD) of boron-doped zinc oxide (ZnO:B). Research has demonstrated that using TIB as a precursor facilitates controlled doping of ZnO films, which are essential for various electronic applications . This dual functionality highlights TIB's versatility as both a chemical reagent and a material precursor.

Case Studies

- Synthesis of Boron-Containing Compounds : A study reported the successful synthesis of benzoxaborole derivatives via reactions involving this compound, which exhibited potent antiparasitic and antibacterial activities . These findings underscore TIB's role as a crucial reagent in developing new therapeutic agents.

- Toxicological Assessments : While TIB shows promise in various applications, toxicological evaluations are necessary to assess its safety profile fully. Preliminary studies suggest low toxicity levels; however, comprehensive assessments are required to establish safe usage guidelines in clinical settings .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of triisopropyl borate (TIPB) relevant to experimental design in organic synthesis?

TIPB (C₉H₂₁BO₃) is a flammable, colorless liquid with a boiling point of 139–141°C, a density of ~0.815 g/cm³, and a refractive index of 1.36. Its solubility in water is limited (decomposes upon contact), but it is miscible with common organic solvents. These properties necessitate inert atmosphere handling (e.g., nitrogen/argon) and anhydrous conditions during reactions to prevent hydrolysis .

Q. How is TIPB synthesized, and what purity assessment methods are recommended for laboratory-scale preparation?

TIPB is typically synthesized via esterification of boric acid with isopropanol under acidic catalysis. Post-synthesis, purification involves distillation under reduced pressure (b.p. 139–141°C at 760 mmHg). Purity is assessed using gas chromatography (GC) for residual alcohol quantification and nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) to confirm boron-ester bond integrity and absence of hydrolyzed byproducts .

Q. What are the primary applications of TIPB in Suzuki-Miyaura cross-coupling reactions?

TIPB serves as a boron precursor for generating arylboronic esters, which are key intermediates in Suzuki-Miyaura couplings. For example, TIPB reacts with Grignard or organolithium reagents to form trialkylborates, which are transmetalated with palladium catalysts for C–C bond formation. Its steric bulk (isopropyl groups) can influence reaction kinetics and selectivity .

Q. What safety protocols are essential when handling TIPB in laboratory settings?

TIPB is classified as flammable (GHS Category 4) and causes severe eye irritation (GHS Category 1). Protocols include:

- Use of flame-resistant equipment and grounding during transfers.

- Personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-retardant lab coats.

- Spill management with inert absorbents (e.g., vermiculite) and avoidance of aqueous cleanup to prevent exothermic decomposition .

Advanced Research Questions

Q. How does TIPB’s reactivity compare to other trialkyl borates (e.g., trimethyl or triphenyl borate) in transmetalation reactions?

The isopropyl groups in TIPB provide steric hindrance, slowing hydrolysis compared to smaller esters (e.g., trimethyl borate) but reducing reactivity in transmetalation. Kinetic studies show TIPB requires higher temperatures (80–100°C) for efficient boron transfer compared to less hindered analogs. This trade-off between stability and reactivity must be balanced in catalyst design .

Q. What analytical techniques are most effective for characterizing TIPB-containing intermediates in situ?

In situ ¹¹B NMR spectroscopy is ideal for monitoring boron-ester bond stability. For reaction mixtures, coupled techniques like HPLC-ICP-MS (inductively coupled plasma mass spectrometry) quantify trace palladium catalysts, while FTIR identifies hydrolyzed borate species (B–O stretching at ~1340 cm⁻¹) .

Q. How can side reactions involving TIPB and strong bases (e.g., n-BuLi) be mitigated in organoboron synthesis?

TIPB reacts with n-BuLi to form butyltrifluoroborate byproducts, complicating isolation. Mitigation strategies include:

- Using a 1:1 molar ratio of TIPB to dibromomethane to limit free Li species.

- Low-temperature (−78°C) addition to suppress equilibration.

- Post-reaction quenching with KHF₂ to precipitate insoluble KBF₄, simplifying purification .

Q. What role does TIPB play in continuous-flow synthesis systems for organoboron compounds?

In flow chemistry, TIPB’s low viscosity and thermal stability enable precise mixing with organometallic reagents in microreactors. Residence time optimization (≤2 min at 100°C) minimizes decomposition, achieving >90% yield in trifluoroborate synthesis. Real-time FTIR monitoring adjusts flow rates to maintain stoichiometry .

Q. How does TIPB’s stability vary under different storage conditions, and what degradation markers should researchers monitor?

TIPB degrades via hydrolysis to boric acid and isopropanol, detectable by GC headspace analysis (isopropanol peaks) or ¹¹B NMR (shift from δ +18 ppm to +10 ppm). Storage under anhydrous molecular sieves (3Å) at −20°C extends shelf life to >12 months, while ambient humidity reduces stability to <1 month .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

tripropan-2-yl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDIQVFFNDKAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO3 | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027598 | |

| Record name | Triisopropyl orthoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an alcohol-like odor; [Alfa Aesar MSDS] | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3), tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

82 °F (NFPA, 2010) | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

8.6 [mmHg] | |

| Record name | Triisopropyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5419-55-6 | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisopropyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5419-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIISOPROPYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl orthoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV817MXF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.